Cas no 2320469-53-0 (Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride)

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound featuring an amino-functionalized oxabicyclo[2.2.2]octane scaffold. Its rigid structure and functional groups make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological and pharmacological applications. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The compound’s unique bicyclic framework offers steric and electronic properties useful for structure-activity relationship studies. Its synthetic versatility allows for further derivatization, making it a useful building block in drug discovery and development. High purity and well-defined characterization ensure reliability for research applications.
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride structure
2320469-53-0 structure
Product name:Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
CAS No:2320469-53-0
MF:C9H16ClNO3
MW:221.681241989136
CID:6228317
PubChem ID:142586057

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL22395359
    • AT39578
    • 2320469-53-0
    • methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
    • EN300-37160522
    • Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
    • Inchi: 1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9;/h2-6,10H2,1H3;1H
    • InChI Key: FWTHXVBRBIIRIG-UHFFFAOYSA-N
    • SMILES: Cl.O1CC2(CCC1(C(=O)OC)CC2)N

Computed Properties

  • Exact Mass: 221.0818711g/mol
  • Monoisotopic Mass: 221.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37160522-1.0g
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
2320469-53-0 95.0%
1.0g
$3230.0 2025-03-18
Enamine
EN300-37160522-5.0g
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
2320469-53-0 95.0%
5.0g
$9368.0 2025-03-18
1PlusChem
1P028R04-100mg
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
100mg
$1448.00 2024-05-24
Aaron
AR028R8G-500mg
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
500mg
$3490.00 2025-02-16
Aaron
AR028R8G-1g
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
1g
$4467.00 2025-02-16
1PlusChem
1P028R04-50mg
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
50mg
$1187.00 2024-05-24
1PlusChem
1P028R04-5g
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
5g
$11641.00 2024-05-24
Aaron
AR028R8G-5g
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
5g
$12906.00 2023-12-15
Aaron
AR028R8G-2.5g
methyl4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylatehydrochloride
2320469-53-0 95%
2.5g
$8732.00 2023-12-15
Enamine
EN300-37160522-0.25g
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride
2320469-53-0 95.0%
0.25g
$1599.0 2025-03-18

Additional information on Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS No. 2320469-53-0): A Comprehensive Overview

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride, identified by its CAS number 2320469-53-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of bicyclic amino acids, which have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of both amino and carboxylate functional groups, along with the distinctive bicyclic framework, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structure of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride consists of a bicyclo[2.2.2]octane core, which is a fused tricyclic system with three six-membered rings. This particular arrangement imparts rigidity to the molecule, potentially influencing its interactions with biological targets. The hydrochloride salt form enhances the solubility of the compound, making it more amenable for various biochemical and pharmacological studies.

In recent years, there has been growing interest in the development of novel scaffolds for medicinal chemistry applications. Bicyclic compounds, in particular, have shown promise due to their ability to mimic natural product structures and exhibit unique binding properties. The< strong>4-amino group in Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride provides a site for hydrogen bonding and other non-covalent interactions, which can be exploited in the design of enzyme inhibitors or receptor ligands.

The< strong>carboxylate moiety serves as an acidic functional group, allowing the compound to participate in ionic interactions with biological targets. This feature is particularly useful in designing drugs that require specific electrostatic interactions with their targets. Additionally, the< strong>bicyclo[2.2.2]octane core contributes to the steric properties of the molecule, which can be fine-tuned to optimize binding affinity and selectivity.

Recent studies have highlighted the potential of bicyclic amino acids as building blocks for drug discovery. For instance, derivatives of< strong>bicyclo[2.2.1]heptanes and< strong>bicyclo[3.1.0]hexanes have been explored for their antimicrobial and anti-inflammatory properties. Similarly, Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride may exhibit similar biological activities due to its structural resemblance to these known scaffolds.

The synthesis of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include ring-closing metathesis, cycloaddition reactions, and stereoselective transformations. The use of advanced computational methods can aid in predicting reaction outcomes and optimizing synthetic routes.

In terms of pharmacological activity, preliminary studies suggest that Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride may possess potential therapeutic benefits in several areas. Its structural features suggest possible applications as an enzyme inhibitor or a modulator of ion channels.< strong>Amino acid derivatives, in particular, have been extensively studied for their role in modulating neurotransmitter systems and have shown promise in treating neurological disorders.

The< strong>bicyclo[3-hydroxybutyrate]-like moiety within this compound may also contribute to its bioactivity by mimicking natural metabolites involved in various biological pathways.< strong>Oxetane derivatives, such as those found in this compound, have been explored for their ability to enhance drug delivery systems due to their stability and biocompatibility.

The< strong>hydrochloride salt formfurther enhances the pharmacokinetic properties of Methyl 4-amino-2-oxabicyclo[3-hydroxybutyrate], making it more suitable for oral administration or formulation into controlled-release systems.< strong>Solubility enhancements, achieved through salt formation, are crucial for improving bioavailability and therapeutic efficacy.

In conclusion, Methyl 4-amino-3-hydroxybutyrate hydrochloride< strong>CAS No 2320469 -53 -0 BICYCLIC AMINO ACIDS HOLD GREAT PROMISE IN THE FIELD OF PHARMACEUTICAL CHEMISTRY AND BIOCHEMISTRY DUE TO THEIR UNIQUE STEREOCHEMICAL PROPERTIES AND ABILITY TO INTERACT WITH BIOLOGICAL TARGETS IN SPECIFIC WAYS.< STRONG>FUTURE STUDIES SHOULD FOCUS ON ELUCIDATING THE BIOLOGICAL ACTIVITIES AND PHARMACOLOGICAL PROFILES OF THIS COMPOUND TO EXPLORE ITS THERAPEUTIC POTENTIAL.

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